Picfeltarraenin IA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

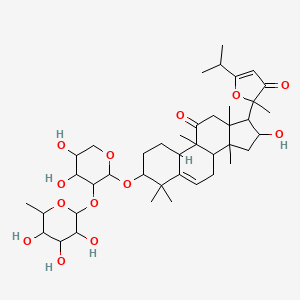

2-[3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O13/c1-18(2)24-14-26(44)41(9,54-24)34-22(42)15-38(6)25-12-10-20-21(40(25,8)27(45)16-39(34,38)7)11-13-28(37(20,4)5)52-36-33(30(47)23(43)17-50-36)53-35-32(49)31(48)29(46)19(3)51-35/h10,14,18-19,21-23,25,28-36,42-43,46-49H,11-13,15-17H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXIIGGPWPYUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97230-47-2 | |

| Record name | 97230-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Picfeltarraenin IA: A Technical Guide to its Discovery and Isolation from Picria fel-terrae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IA, a complex triterpenoid saponin isolated from the medicinal plant Picria fel-terrae Lour., has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction, purification, and biological activity assessment, with a focus on its modulatory effects on the NF-κB signaling pathway. Quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic compound.

Introduction

Picria fel-terrae Lour., a member of the Scrophulariaceae family, has a history of use in traditional medicine for treating various ailments, including inflammation-related conditions.[1][2] Phytochemical investigations of this plant have led to the discovery of a series of unique triterpenoid saponins, with this compound being a prominent and biologically active constituent.[3] Structurally, this compound possesses a complex aglycone core with sugar moieties, contributing to its pharmacological profile.[1][2] This document serves as a technical resource, consolidating the available scientific information on the journey from the plant source to the isolated, active compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄₁H₆₂O₁₃ |

| Molecular Weight | 762.92 g/mol |

| Class | Triterpenoid Saponin |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Isolation of this compound from Picria fel-terrae

The isolation of this compound from Picria fel-terrae is a multi-step process involving extraction and chromatographic purification. While a definitive, standardized protocol with yield and purity data is not extensively published, this section outlines a generalized and effective methodology based on established techniques for triterpenoid saponin isolation.

Plant Material and Extraction

A generalized workflow for the extraction of this compound is depicted below.

Caption: Extraction workflow for obtaining crude extract from P. fel-terrae.

Experimental Protocol: Extraction

-

Plant Material Preparation: Air-dry the whole plant or aerial parts of Picria fel-terrae at room temperature and grind into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

-

Alternatively, perform Soxhlet extraction or reflux extraction with ethanol for a more exhaustive extraction.[4]

-

-

Filtration and Concentration:

-

Filter the ethanolic extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

-

Purification by Column Chromatography

The crude extract is subjected to column chromatography for the separation and purification of this compound.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is typically used for the initial fractionation.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of chloroform and methanol. A typical gradient might start with 100% chloroform, gradually increasing the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10, and so on, up to 100% methanol).

-

Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Monitoring:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) can be used as a developing solvent.

-

Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent such as 10% sulfuric acid in ethanol followed by heating.

-

-

Pooling and Final Purification: Combine the fractions containing this compound (identified by comparison with a standard, if available, or by subsequent structural elucidation). Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

Biological Activity: Anti-inflammatory Effects

This compound has been demonstrated to possess significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

Inhibition of Pro-inflammatory Mediators

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated A549 human lung adenocarcinoma cells, this compound has been shown to inhibit the production of key pro-inflammatory mediators.[5]

| Mediator | Cell Line | Treatment | Inhibition by this compound |

| IL-8 | A549 | LPS (10 µg/mL) | Dose-dependent inhibition |

| PGE₂ | A549 | LPS (10 µg/mL) | Dose-dependent inhibition |

| COX-2 | A549 | LPS (10 µg/mL) | Dose-dependent inhibition |

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the NF-κB pathway.[5]

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assays

-

Cell Culture: Culture A549 human lung adenocarcinoma cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Measurement of IL-8 and PGE₂ Production (ELISA):

-

Seed cells in a 24-well plate and treat with this compound for 1 hour before stimulating with LPS (10 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentrations of IL-8 and PGE₂ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for COX-2 and NF-κB p65:

-

Treat cells with this compound and/or LPS as described above.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against COX-2, NF-κB p65, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Structural Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| ¹H-NMR | Provides information about the number, type, and connectivity of protons. |

| ¹³C-NMR | Provides information about the carbon skeleton. |

| 2D-NMR (COSY, HMQC, HMBC) | Establishes the detailed connectivity and stereochemistry of the molecule. |

Conclusion

This compound stands out as a highly promising natural product with well-documented anti-inflammatory properties. This technical guide has provided a comprehensive overview of the methodologies involved in its discovery and isolation from Picria fel-terrae. The detailed experimental protocols and visual representations of workflows and signaling pathways are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this remarkable compound. Further studies to optimize the isolation protocol and to fully elucidate its mechanism of action in various disease models are warranted.

References

The Biosynthesis of Picfeltarraenin IA in Picria fel-terrae: A Technical Guide

Disclaimer: The biosynthesis of Picfeltarraenin IA has not been fully elucidated in scientific literature. This guide presents a putative pathway based on the well-established general biosynthesis of triterpenoid saponins in plants. The specific enzymes and intermediate steps for this compound in Picria fel-terrae are yet to be experimentally confirmed.

Introduction

This compound is a complex triterpenoid saponin isolated from the plant Picria fel-terrae Lour.[1][2][3][4]. It has garnered significant interest from the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, intended for researchers, scientists, and drug development professionals. The information herein is based on the current understanding of triterpenoid saponin biosynthesis in plants[5][6][7][8].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of triterpenoid saponins, which can be divided into three main stages:

-

Formation of the Triterpenoid Backbone: This stage involves the cyclization of 2,3-oxidosqualene to form a pentacyclic triterpenoid skeleton.

-

Functional Group Modifications: The triterpenoid backbone undergoes a series of oxidative modifications, primarily hydroxylation, mediated by cytochrome P450 monooxygenases (P450s).

-

Glycosylation: Sugar moieties are attached to the modified triterpenoid aglycone by UDP-dependent glycosyltransferases (UGTs) to form the final saponin structure.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthesis pathway of this compound in Picria fel-terrae.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the enzyme kinetics, precursor concentrations, or product yields for the biosynthesis of this compound in Picria fel-terrae. Research in this area is required to understand the efficiency and regulation of this pathway.

Experimental Protocols

While specific protocols for the biosynthesis of this compound are not available, the following outlines a general methodology for the extraction and analysis of triterpenoid saponins from plant material, which can be adapted for the study of this compound in Picria fel-terrae.

General Workflow for Triterpenoid Saponin Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of triterpenoid saponins.

Caption: General experimental workflow for triterpenoid saponin analysis.

Detailed Methodologies

4.2.1. Plant Material and Extraction

-

Collection and Preparation: Fresh aerial parts of Picria fel-terrae should be collected and authenticated. The plant material is then washed, dried in a shaded, well-ventilated area, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically 80% methanol or ethanol, at room temperature with agitation for 24-48 hours. The extraction is repeated multiple times to ensure complete recovery of the saponins.

4.2.2. Purification

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water) to isolate fractions containing this compound. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

4.2.3. Structural Elucidation and Quantification

-

Structural Identification: The purified compound is identified as this compound using a combination of spectroscopic techniques, including Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) for elucidating the detailed chemical structure.

-

Quantification: The concentration of this compound in the plant extracts and purified fractions can be quantified using a validated HPLC method with a UV or Evaporative Light Scattering Detector (ELSD), by comparing the peak area to a standard curve of a known concentration of purified this compound.

Conclusion

The biosynthesis of this compound in Picria fel-terrae represents a complex and fascinating area of plant biochemistry. While the precise enzymatic steps are yet to be fully characterized, the general framework of triterpenoid saponin biosynthesis provides a solid foundation for future research. Elucidating the specific oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases involved in this pathway will be crucial for understanding its regulation and for the potential biotechnological production of this medicinally important compound. Further research, including transcriptomic and genomic analyses of Picria fel-terrae, coupled with biochemical assays, will be instrumental in unraveling the complete biosynthetic journey of this compound.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scribd.com [scribd.com]

- 5. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 7. Advances in biosynthesis of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Picfeltarraenin IA: A Technical Guide to its Mechanism of Action in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IA, a natural compound extracted from the plant Picria fel-terrae Lour., has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound in inflammatory diseases. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to the downstream suppression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-8 (IL-8), and prostaglandin E2 (PGE2). This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB signaling cascade. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate the NF-κB pathway, leading to the transcription of numerous pro-inflammatory genes. This compound intervenes in this process, mitigating the inflammatory response.

Studies in human pulmonary adenocarcinoma epithelial A549 cells have shown that this compound effectively suppresses the LPS-induced activation of NF-κB.[1] This inhibitory action on NF-κB is central to its anti-inflammatory activity, as it curtails the production of key inflammatory molecules.

The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the expression and production of several downstream targets:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. This compound has been shown to inhibit LPS-induced COX-2 expression in A549 cells and human monocytic THP-1 cells.[1][2]

-

Interleukin-8 (IL-8): A chemokine that attracts neutrophils to the site of inflammation.

-

Prostaglandin E2 (PGE2): A principal mediator of inflammation, fever, and pain.

The concerted suppression of these pro-inflammatory molecules underscores the therapeutic potential of this compound in managing inflammatory diseases.

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in in vitro studies. The following tables summarize the key findings on the inhibition of pro-inflammatory markers in LPS-stimulated human pulmonary epithelial A549 cells.

Table 1: Inhibition of Interleukin-8 (IL-8) Production

| This compound Concentration | Mean Inhibition of IL-8 Production (%) |

| 1 µmol/l | ~31% |

| 10 µmol/l | ~50% |

| Data from a study on LPS-induced IL-8 production in A549 cells.[1] |

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

| This compound Concentration | Observation |

| 0.1 - 10 µmol/l | Significant inhibition in a concentration-dependent manner |

| Qualitative and semi-quantitative data from studies on LPS-induced PGE2 production in A549 cells.[1][2] |

Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Expression

| Cell Line | This compound Concentration | Observation |

| A549 | 1 and 10 µmol/l | Inhibition of LPS-induced expression |

| THP-1 | 1 and 10 µmol/l | Inhibition of LPS-induced expression |

| Data from Western blot analysis of COX-2 expression.[1] |

Table 4: Inhibition of NF-κB p65 Subunit Expression

| Cell Line | Observation |

| A549 | Suppression of LPS-induced NF-κB p65 expression |

| THP-1 | No significant suppression observed |

| Data from Western blot analysis of the NF-κB p65 subunit.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Treatment

-

Cell Lines:

-

Human pulmonary adenocarcinoma epithelial cells (A549)

-

Human monocytic leukemia cells (THP-1)

-

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

After reaching a suitable confluence (typically 70-80%), the cells are serum-starved for a period (e.g., 12 hours) to synchronize them.

-

Cells are then pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µmol/l) for a specified time (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 10 µg/ml, for a designated incubation period (e.g., 24 hours).

-

MTT Assay for Cell Viability

This assay is performed to determine the cytotoxic effects of this compound and/or LPS on the cells.

-

Procedure:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The culture medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines such as IL-8 and PGE2 in the cell culture supernatant.

-

Procedure:

-

The cell culture supernatant is collected after the treatment period.

-

The concentration of the target cytokine (IL-8 or PGE2) is determined using a commercially available ELISA kit according to the manufacturer's instructions.

-

Briefly, the supernatant is added to antibody-coated microplates.

-

A series of incubations with detection antibodies and enzyme-conjugated secondary antibodies are performed, with washing steps in between.

-

A substrate solution is added to produce a colorimetric reaction.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

-

The concentration of the cytokine is calculated based on a standard curve.

-

Western Blot Analysis for Protein Expression

Western blotting is employed to detect and quantify the expression levels of specific proteins, such as COX-2 and the NF-κB p65 subunit.

-

Procedure:

-

After treatment, cells are lysed using a lysis buffer containing protease inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-NF-κB p65, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for investigating the anti-inflammatory effects of this compound and the logical relationship of its mechanism of action.

Caption: Experimental workflow for studying this compound.

Caption: Logical relationship of this compound's action.

Clinical Perspectives

As of the latest review of publicly available clinical trial registries, no clinical trials have been registered to evaluate the efficacy and safety of this compound for the treatment of inflammatory diseases in humans. The existing data is based on preclinical in vitro and in vivo studies. Further research, including comprehensive preclinical toxicology and pharmacokinetic studies, is required before this compound can be considered for clinical development.

Conclusion

This compound is a promising natural compound with potent anti-inflammatory properties. Its primary mechanism of action is the inhibition of the NF-κB signaling pathway, which results in the downregulation of key pro-inflammatory mediators such as COX-2, IL-8, and PGE2. The data presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of inflammatory conditions. Future studies should focus on elucidating the precise molecular interactions with components of the NF-κB pathway, exploring its efficacy in in vivo models of inflammatory diseases, and conducting necessary preclinical safety assessments to pave the way for potential clinical investigation.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An Ethnobotanical and Pharmacological Exploration of Picfeltarraenin IA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IA, a triterpenoid saponin isolated from Picria fel-terrae Lour., has emerged as a compound of significant interest due to its diverse pharmacological activities, rooted in its traditional use in Southeast Asian and Chinese medicine. This technical guide provides a comprehensive overview of the ethnobotanical applications of plants containing this compound, its demonstrated anti-inflammatory, and other potential therapeutic properties. We delve into the molecular mechanisms underlying its bioactivity, with a particular focus on the modulation of key signaling pathways. This document consolidates quantitative data from preclinical studies, outlines detailed experimental protocols for its extraction, isolation, and biological evaluation, and employs visualizations to elucidate complex biological processes and experimental workflows.

Ethnobotanical Heritage of Picria fel-terrae

A survey of its ethnobotanical applications reveals a broad spectrum of uses, primarily centered around its bitter and therapeutic properties.

Table 1: Ethnobotanical Uses of Picria fel-terrae

| Traditional Use | Plant Part Used | Preparation Method | Geographical Region |

| Fever and Malaria | Whole plant, Leaves | Decoction | Philippines, Moluccas, Vietnam[1][2][3] |

| Stomach-ache, Colic, and Appetite Stimulant | Whole plant, Leaves | Decoction, Mastication, Infusion | Philippines, Moluccas, Malaysia[1][2] |

| Irregular Menstruation and Amenorrhea | Whole plant, Leaves | Decoction, Infusion | Philippines, India[1][2] |

| Skin Diseases (e.g., itch) and Wounds | Leaves | Poultice | Indonesia, Malaysia[2] |

| Vermifuge (for children) | Sap, Decoction of the plant | Oral administration | Philippines, Moluccas[1][2] |

| Herpes Infections | Whole plant, Leaves | Decoction | Vietnam, China[2] |

| Cancer and Tumors | Whole plant | Not specified | Vietnam, China[2][4] |

| Diuretic and Sudorific | Leaves | Not specified | General[1][2] |

| Snakebites | Leaves (combined with Hedyotis capitellata) | Poultice | Malaysia, Indo-China[2] |

Pharmacological Activities of this compound

Modern scientific investigation has begun to validate the traditional uses of Picria fel-terrae, with this compound being identified as a key bioactive constituent. The primary focus of research has been on its potent anti-inflammatory effects, with emerging evidence for its anticancer and antiviral properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory activity, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This pathway is a central regulator of the inflammatory response, and its inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory mediators.

-

Mechanism of Action: In human pulmonary epithelial A549 cells, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[5] LPS, a component of the outer membrane of Gram-negative bacteria, activates the NF-κB pathway, leading to the transcription of genes encoding inflammatory cytokines and enzymes. This compound treatment suppresses the activation of NF-κB, thereby downregulating the expression of cyclooxygenase-2 (COX-2) and reducing the production of interleukin-8 (IL-8) and prostaglandin E2 (PGE2).[5]

Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated A549 cells

| Concentration (µmol/l) | IL-8 Production Inhibition (%) | PGE2 Production Inhibition (%) |

| 1 | ~31% | ~34% |

| 10 | ~50% | ~48% |

Data extracted from a study on human pulmonary epithelial A549 cells stimulated with 10 µg/ml LPS.[5]

Potential Anticancer and Antiviral Activities

Ethnobotanical records indicate the use of Picria fel-terrae for treating tumors and viral infections such as herpes.[2] Preliminary scientific studies have begun to explore these applications. Extracts of Picria fel-terrae have shown antiproliferative activity against breast cancer cell lines (MCF-7 and 4T1). While the precise mechanisms are still under investigation, the immunomodulatory and anti-inflammatory properties of this compound likely contribute to its anticancer potential. Further research is needed to elucidate the specific signaling pathways involved in its anticancer and antiviral effects.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by this compound

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway in human pulmonary epithelial cells.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Bioassay-Guided Isolation and Activity Testing

The following diagram outlines a typical experimental workflow for the isolation of this compound from Picria fel-terrae and the subsequent evaluation of its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: An In-depth Guide to the Initial Biological Activity Screening of Picfeltarraenin IA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of Picfeltarraenin IA, a natural compound with demonstrated therapeutic potential. This document outlines the key biological activities identified, presents quantitative data in a structured format, offers detailed experimental protocols for core assays, and visualizes key pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Summary of Biological Activities

This compound has been investigated for a range of biological activities, with significant findings in the areas of anti-inflammatory effects, acetylcholinesterase inhibition, and potential anticancer applications.

Data Presentation: Quantitative Analysis of Bioactivities

The following tables summarize the key quantitative data obtained from initial screening assays.

| Anti-Inflammatory Activity | Cell Line | Concentration of this compound | Effect |

| PGE2 Production Inhibition | A549 | 1 µmol/l | ~34% reduction |

| 10 µmol/l | ~48% reduction | ||

| COX-2 Expression Inhibition | A549 | 0.1–10 µmol/l | Significant, concentration-dependent inhibition |

| IL-8 Production Inhibition | A549 | 0.1–10 µmol/l | Significant, concentration-dependent inhibition |

| Cell Viability | A549 | ≤10 µmol/l | No significant toxicity |

| 100 µmol/l | Significant decrease in cell viability |

| Acetylcholinesterase (AChE) Inhibitory Activity | Result |

| Comparative Potency | More potent inhibitor than the known AChE inhibitor, Tacrine. |

| IC50 Value | Specific IC50 value not available in the reviewed literature. |

| Anticancer Activity | Result |

| Potential Application | Mentioned as a potential therapeutic area. |

| IC50 Values | Specific IC50 values from anticancer screening are not available in the reviewed literature. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on A549 human lung carcinoma cells.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µl of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ until the cells are 70-80% confluent.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) and include untreated controls.

-

Incubation: Incubate the plate for another 24 hours under the same conditions.

-

MTT Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2

This protocol quantifies the production of the pro-inflammatory markers Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) in the supernatant of A549 cells.

-

Sample Collection: After treating A549 cells with this compound and/or an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.

-

Coating: Coat a 96-well ELISA plate with the capture antibody specific for either human IL-8 or PGE2 overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Add 100 µl of standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the detection antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin) and incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Quantification: Determine the concentration of IL-8 or PGE2 in the samples by comparing their absorbance to the standard curve.

Western Blot for NF-κB Pathway Proteins

This protocol is used to analyze the expression levels of key proteins in the NF-κB signaling pathway, such as NF-κB p65 and COX-2.

-

Cell Lysis: After treatment, wash the A549 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, phospho-NF-κB p65, COX-2, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and the signaling pathway affected by this compound.

Picfeltarraenin IA: A Potent Modulator of the NF-κB Signaling Pathway in Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Picfeltarraenin IA, a natural triterpenoid compound, in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has demonstrated significant anti-inflammatory properties by intervening in the canonical NF-κB activation cascade, a cornerstone of inflammatory gene expression. This document synthesizes key research findings, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows for clarity.

Introduction to NF-κB Signaling and this compound

The NF-κB family of transcription factors are pivotal regulators of immune and inflammatory responses.[1] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to κB enhancer elements, and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines like Interleukin-8 (IL-8) and enzymes like Cyclooxygenase-2 (COX-2), which is responsible for Prostaglandin E2 (PGE2) synthesis.

This compound (IA) is a compound extracted from the plant Picria fel-terrae Lour. Research has identified it as a potent inhibitor of LPS-induced inflammatory responses in human pulmonary epithelial cells (A549), primarily through its modulation of the NF-κB pathway.[1]

Mechanism of Action: Inhibition of p65 Expression

Studies have demonstrated that this compound exerts its anti-inflammatory effects by targeting a critical component of the NF-κB pathway. In LPS-stimulated A549 lung epithelial cells, treatment with this compound was shown to suppress the expression of the NF-κB p65 subunit.[1] This reduction in p65 protein levels curtails the amount of active NF-κB heterodimer available for nuclear translocation, thereby downregulating the expression of NF-κB target genes responsible for inflammation.

The precise mechanism leading to the suppression of p65 expression is a key area for future investigation. However, the current evidence points to an intervention that reduces the cellular pool of the p65 protein, effectively dampening the entire downstream inflammatory cascade initiated by LPS. This is corroborated by the reversal of IA's inhibitory effect on COX-2 production when cells are co-treated with a specific NF-κB inhibitor, pyrrolidine dithiocarbamate (PDTC), confirming that the action of IA is mediated through the NF-κB pathway.[1]

References

Picfeltarraenin IA: A Whitepaper on its Potential as a Dual PI3K and EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picfeltarraenin IA, a natural triterpenoid saponin extracted from Picria fel-terrae Lour., has demonstrated a range of biological activities, including anti-inflammatory and acetylcholinesterase inhibitory effects.[1][2] Recent computational studies have highlighted its potential as a dual inhibitor of two critical targets in oncology: Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the current evidence supporting this hypothesis, focusing on in silico data and relevant experimental findings on its anti-inflammatory properties. While direct experimental validation of PI3K and EGFR inhibition by this compound is not yet available in the public domain, this document aims to consolidate the existing predictive data and provide a framework for future experimental investigation.

In Silico Analysis of PI3K and EGFR Inhibition

Computational docking studies have been instrumental in identifying the potential of this compound as a dual inhibitor of PI3K and EGFR. These in silico analyses predict favorable binding interactions within the ATP-binding pockets of both enzymes, suggesting a competitive inhibitory mechanism.

Data Presentation: Docking Scores

The following table summarizes the docking scores of this compound against PI3K and EGFR, compared to a known reference inhibitor, ZSTK474 (a selective PI3K inhibitor).[3] The more negative the docking score, the higher the predicted binding affinity.

| Compound | Target Protein | PDB Code | Docking Score |

| This compound | PI3K | 3DBS | -90.6176 |

| This compound | EGFR | 1M17 | -101.7930 |

| ZSTK474 (Reference) | PI3K | 3DBS | -94.7491 |

| ZSTK474 (Reference) | EGFR | 1M17 | -91.7920 |

Table 1: In Silico Docking Scores of this compound and Reference Inhibitor against PI3K and EGFR.[3]

Experimental Protocol: In Silico Molecular Docking

The in silico analysis of this compound's interaction with PI3K and EGFR was performed using the following methodology[3]:

-

Software: PLANTS program for docking and Yasara program for visualization. A Co Pen Drive Linux KDE program was used to interface between Windows and Linux operating systems.

-

Target Structures: Three-dimensional crystal structures of PI3K (PDB code: 3DBS) and EGFR (PDB code: 1M17) were obtained from the Protein Data Bank.

-

Ligand Preparation: Two and three-dimensional structures of this compound and the reference PI3K inhibitor ZSTK474 were generated using the Marvin Sketch program.

-

Docking Procedure: The native ligands crystallized within the PI3K (GD9) and EGFR (AQ4) binding pockets were extracted and re-docked to validate the docking protocol. A Root Mean Square Deviation (RMSD) of less than 2.0 Å was considered a valid docking method.

-

Analysis: The docking scores, representing the binding affinity, were calculated and compared. The interactions, including hydrogen bonds and stacking interactions, were visualized to understand the binding mode.

Postulated Signaling Pathway Inhibition

The EGFR and PI3K pathways are intrinsically linked and are frequently dysregulated in various cancers. EGFR activation leads to the recruitment and activation of PI3K, which in turn triggers a downstream signaling cascade promoting cell growth, proliferation, and survival. The dual inhibition of both EGFR and PI3K by a single agent like this compound could offer a synergistic anti-cancer effect by blocking the pathway at two critical nodes.

Caption: Postulated mechanism of this compound on the EGFR-PI3K signaling pathway.

Corroborative Experimental Evidence: Anti-inflammatory Activity

While direct experimental data on PI3K/EGFR inhibition by this compound is pending, its effects on inflammatory pathways have been studied in vitro. These studies provide evidence of its biological activity and offer detailed experimental protocols that can be adapted for future investigations into its anti-cancer properties. This compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in human pulmonary epithelial A549 cells and human monocytic THP-1 cells, primarily through the modulation of the NF-κB pathway.[2][4]

Data Presentation: In Vitro Anti-inflammatory Effects

| Cell Line | Treatment | Concentration | Observed Effect |

| A549 | This compound | 0.1-10 µmol/l | Inhibition of LPS-induced PGE2 production and COX2 expression.[2][4] |

| A549 | This compound | 0.1-10 µmol/l | Attenuation of LPS-induced cell injury.[2] |

| A549 | This compound | 10 µmol/l | Suppression of LPS-induced NF-κB activation.[2] |

| THP-1 | This compound | 1 and 10 µmol/l | Inhibition of LPS-induced COX2 expression.[2] |

Table 2: Summary of Observed In Vitro Anti-inflammatory Effects of this compound.[2][4]

Experimental Protocols: In Vitro Anti-inflammatory Assays

The following protocols are based on the study by Shi et al. (2016)[2][4]:

-

Cell Culture:

-

Human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Cell Viability Assay (MTT Assay):

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound (0.1, 1, 10, 100 µmol/l) for 12 hours.

-

In separate experiments, cells were co-treated with 10 µg/ml LPS and this compound (0.1-10 µmol/l).

-

MTT solution was added to each well and incubated.

-

The formazan crystals were dissolved in DMSO.

-

Absorbance was measured at a specific wavelength to determine cell viability.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2:

-

A549 cells were treated with LPS and/or this compound.

-

Cell culture supernatants were collected.

-

The concentrations of IL-8 and PGE2 were quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for COX2 and NF-κB-p65:

-

Cells were treated as described above.

-

Total protein was extracted and quantified.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against COX2 and NF-κB-p65.

-

After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence detection system.

-

Proposed Experimental Workflow for Validation

To experimentally validate the in silico findings and definitively characterize this compound as a PI3K and EGFR inhibitor, a structured experimental workflow is proposed.

Caption: Proposed workflow for the experimental validation of this compound.

Conclusion and Future Directions

The available in silico evidence strongly suggests that this compound is a promising candidate for development as a dual inhibitor of PI3K and EGFR. Its predicted high binding affinity for both targets warrants further investigation. While direct experimental validation is currently lacking, the compound's demonstrated in vitro anti-inflammatory activity provides a solid foundation for its biological relevance and offers established protocols for further study.

Future research should prioritize the following:

-

In Vitro Kinase Assays: Perform enzymatic assays to determine the IC50 values of this compound against various isoforms of PI3K and both wild-type and mutant forms of EGFR.

-

Cell-Based Assays: Utilize cancer cell lines with known dependencies on the EGFR and PI3K pathways to assess the compound's effect on downstream signaling (e.g., phosphorylation of AKT and ERK), cell proliferation, and apoptosis.

-

In Vivo Studies: Should in vitro studies yield positive results, progress to animal models (e.g., tumor xenografts) to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The comprehensive investigation of this compound's potential as a dual PI3K and EGFR inhibitor could pave the way for a novel class of anti-cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Picfeltarraenin IA: Physicochemical Properties and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IA, a naturally occurring triterpenoid glycoside, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory and acetylcholinesterase inhibitory properties. This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of this compound. It includes tabulated quantitative data, detailed experimental methodologies, and visual representations of its known signaling pathways and a general experimental workflow for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white to off-white solid compound.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₂O₁₃ | [2] |

| Molecular Weight | 762.9 g/mol | [2] |

| CAS Number | 97230-47-2 | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility (In Vitro) | DMSO: 100 mg/mL (131.08 mM) | [1] |

Table 1: Physicochemical Properties of this compound

Chemical Structure

This compound is classified as a triterpenoid glycoside.[1] Its complex chemical structure consists of a triterpenoid aglycone backbone linked to a sugar moiety. The IUPAC name for this compound is (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one.[2]

A 2D representation of the chemical structure of this compound is provided below.

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 91884878[2]

Experimental Protocols

This section details the experimental methodologies employed in the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

The effect of this compound on cell viability is assessed using the methylthiazol tetrazolium (MTT) assay.[3]

-

Cell Culture: Human pulmonary adenocarcinoma epithelial A549 cells are cultured in an appropriate medium.[3]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1-100 µmol/l) for a specified period (e.g., 12 hours).[4] In studies investigating its protective effects, cells are co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[4]

-

MTT Addition: After treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the control group.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The production of inflammatory cytokines such as Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) is quantified using ELISA.[3]

-

Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or LPS.[3]

-

ELISA Procedure: Commercially available ELISA kits for IL-8 and PGE2 are used according to the manufacturer's instructions.[3] This typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.

-

Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.

Western Blot Analysis for Protein Expression

The expression levels of key proteins in signaling pathways, such as Cyclooxygenase-2 (COX-2) and NF-κB p65, are determined by Western blot analysis.[3]

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway and Experimental Workflow

Inhibition of the NF-κB Signaling Pathway by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] The diagram below illustrates the proposed mechanism.

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by this compound.

General Experimental Workflow for the Characterization of this compound

The following diagram outlines a general workflow for the isolation, characterization, and biological evaluation of a natural product like this compound.

Caption: General workflow for the characterization of this compound.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of its physicochemical characteristics, chemical structure, and the experimental methodologies used for its investigation. Further research into its spectroscopic properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Computational approaches to natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Workflow from Untargeted LC-MS Profiling to Targeted Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]

- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay Protocol for Picfeltarraenin IA using A549 Cells: A Detailed Application Note for Researchers

Abstract

This application note provides a detailed protocol for the in vitro evaluation of Picfeltarraenin IA using the human lung adenocarcinoma cell line, A549. This compound, a natural compound, has demonstrated notable anti-inflammatory properties. This document outlines the essential methodologies for cell culture, assessment of cell viability via MTT assay, and investigation of the compound's mechanism of action through Western blotting of the NF-κB signaling pathway. Furthermore, a protocol for assessing apoptosis is included to encourage a broader characterization of this compound's cellular effects. All quantitative data from cited literature is summarized for easy reference, and a diagram of the known signaling pathway is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a bioactive compound that has been investigated for its therapeutic potential, particularly in the context of inflammatory responses. The A549 cell line, derived from human lung carcinoma, is a well-established and widely used model in cancer research and for studying the effects of various compounds on cellular processes. This protocol details the in vitro assessment of this compound's effects on A549 cells, with a focus on its anti-inflammatory mechanism.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on A549 cell viability.

| Concentration (µmol/l) | Cell Viability Effect | Reference |

| ≤ 10 | No significant toxicity observed. | [1] |

| 100 | Significantly decreased cell viability. | [1] |

| 0.1 - 10 | Attenuated LPS-induced cell injury. | [1] |

Experimental Protocols

A549 Cell Culture

Materials:

-

A549 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Maintain A549 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a fresh medium.

-

Seed the cells into new flasks or plates at the desired density for experiments.

Cell Viability Assay (MTT Assay)

Materials:

-

A549 cells

-

This compound

-

Lipopolysaccharide (LPS) (for co-treatment studies)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) for the desired time period (e.g., 12, 24, or 48 hours). For inflammatory models, pre-treat with LPS (10 µg/ml) before adding this compound.[1][2]

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

A549 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed A549 cells in 6-well plates and treat with this compound as described for the viability assay.

-

After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for NF-κB Pathway

Materials:

-

A549 cells

-

This compound

-

LPS

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (NF-κB p65, Phospho-NF-κB p65, GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed A549 cells in 6-well plates and treat with this compound and/or LPS.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the known signaling pathway of this compound in A549 cells.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Picfeltarraenin IA Treatment in LPS-Stimulated THP-1 Macrophage Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. Macrophages are key players in the innate immune system, and their activation by ligands like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. The human monocytic cell line, THP-1, can be differentiated into macrophages and serves as a widely used in vitro model to study inflammatory responses. Picfeltarraenin IA, a natural compound, has been investigated for its anti-inflammatory properties. These application notes provide a summary of its effects and detailed protocols for its study in LPS-stimulated THP-1 macrophage models.

Data Presentation

This compound has been shown to modulate inflammatory responses in LPS-stimulated THP-1 macrophages. The primary observed effect is the suppression of cyclooxygenase-2 (COX2) expression.[1] While the available literature confirms this inhibitory effect, specific quantitative data such as IC50 values or percentage of inhibition in THP-1 cells are not extensively detailed. The mechanism of action in THP-1 cells appears to be distinct from that in other cell types, with evidence suggesting it is independent of the NF-κB pathway.[1][2]

Table 1: Effect of this compound on COX2 Expression in LPS-Stimulated THP-1 Macrophages

| Compound | Target | Cell Line | Stimulant | Effective Concentrations | Observed Effect | Notes |

| This compound | COX2 | THP-1 Macrophages | LPS (10 µg/ml) | 1 and 10 µmol/l | Inhibition of LPS-induced COX2 protein expression.[1] | The mechanism is independent of the NF-κB pathway in THP-1 cells.[1] |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for studying this compound effects.

LPS-Induced Inflammatory Signaling in THP-1 Macrophages

Caption: LPS signaling and the inhibitory point of this compound.

Experimental Protocols

THP-1 Cell Culture and Differentiation into Macrophages

This protocol details the steps for culturing human THP-1 monocytes and differentiating them into an adherent macrophage phenotype using Phorbol 12-myristate 13-acetate (PMA).

Materials:

-

THP-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Multi-well plates (6, 12, or 24-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

THP-1 Monocyte Culture:

-

Culture THP-1 monocytes in T-75 flasks with RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/ml.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 3-4 days.

-

-

Differentiation into Macrophages:

-

Seed THP-1 monocytes in multi-well plates at a density of 5 x 10⁵ cells/ml.

-

Add PMA to the culture medium to a final concentration of 50-100 ng/ml.

-

Incubate for 24-48 hours. During this time, the cells will adhere to the bottom of the plate and differentiate into macrophages.

-

After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.

-

Add fresh, PMA-free complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.

-

LPS Stimulation and this compound Treatment

This protocol outlines the treatment of differentiated THP-1 macrophages with this compound followed by stimulation with LPS.

Materials:

-

Differentiated THP-1 macrophages in multi-well plates

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Serum-free RPMI-1640 medium

-

Complete RPMI-1640 medium

Procedure:

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in serum-free RPMI-1640 medium from the stock solution. A typical concentration range to test is 0.1, 1, and 10 µmol/l.[1]

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Aspirate the medium from the rested, differentiated THP-1 macrophages and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate for 1-2 hours at 37°C and 5% CO₂.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in serum-free RPMI-1640 medium.

-

Add LPS to the wells to a final concentration of 10 µg/ml.[1]

-

Include a negative control group of cells treated with vehicle but not stimulated with LPS.

-

Incubate the plates for the desired time period (e.g., 12-24 hours for protein expression studies) at 37°C and 5% CO₂.

-

Cell Viability Assay (MTT)

This protocol is for assessing the cytotoxicity of this compound on THP-1 macrophages.

Materials:

-

Treated THP-1 macrophages in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader

Procedure:

-

Following the treatment period with this compound, add 10 µl of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C and 5% CO₂.

-

Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for COX2 Expression

This protocol describes the detection of COX2 protein expression in treated THP-1 macrophages.

Materials:

-

Treated THP-1 macrophages in a 6-well plate

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against COX2

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-COX2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the COX2 band intensity to the corresponding loading control band intensity.

-

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Viability Assessment of Picfeltarraenin IA using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IA is a natural compound that has garnered significant interest in pharmacological research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] A fundamental step in evaluating the potential of novel therapeutic agents like this compound is the assessment of their effects on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for determining cell viability and cytotoxicity. This application note provides a detailed protocol for assessing the effects of this compound on cell viability using the MTT assay and presents relevant quantitative data and pathway information.

Principle of the MTT Assay